molecular formula C17H16N4O B2595423 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide CAS No. 1327181-78-1

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide

Cat. No.: B2595423
CAS No.: 1327181-78-1
M. Wt: 292.342
InChI Key: RQHCJSIDHJFLPY-SDNWHVSQSA-N
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Description

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethylamino group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with pyridine-2-carboxamide in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired acrylamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylacrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, dimethylamino group, and pyridinyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-21(2)15-8-6-13(7-9-15)11-14(12-18)17(22)20-16-5-3-4-10-19-16/h3-11H,1-2H3,(H,19,20,22)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCJSIDHJFLPY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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